molecular formula C22H28N2O3 B5675211 1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No. B5675211
M. Wt: 368.5 g/mol
InChI Key: PSAFLOAWTVUVKU-UHFFFAOYSA-N
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Description

The synthesis and characterization of compounds structurally related to "1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol" have been explored in scientific literature, revealing a broad interest in their chemical and biological properties. These compounds are typically synthesized for their potential as biological agents or for their unique structural features that could contribute to various chemical applications.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from commercially available precursors. For example, Loganathan Velupillai et al. (2015) described the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, indicating a method that could potentially be applied or adapted for the synthesis of the target compound with high yield and purity, suggesting minimal side reactions and by-products (Loganathan Velupillai et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using various spectroscopic techniques, including 1H NMR and mass spectrometry. The detailed structural analysis aids in confirming the presence of specific functional groups and the overall molecular framework, which is crucial for understanding the compound's chemical behavior and potential interactions (A. U. Isakhanyan et al., 2011).

Chemical Reactions and Properties

Chemical properties of related compounds are explored through their reactivity and the synthesis of derivatives. For instance, the reaction of 4-fluorophenyl-β-morpholinopropiophenones with Grignard reagents to produce new tertiary aminoalcohols highlights the versatility and reactivity of the morpholinyl and phenoxy functional groups, suggesting a wide range of potential chemical transformations for the target compound (A. U. Isakhanyan et al., 2011).

properties

IUPAC Name

1-[3-(1,3-dihydroisoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-21(16-23-8-10-26-11-9-23)17-27-22-7-3-4-18(12-22)13-24-14-19-5-1-2-6-20(19)15-24/h1-7,12,21,25H,8-11,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAFLOAWTVUVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC(=C2)CN3CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol

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